molecular formula C17H23NO3 B13926611 tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13926611
M. Wt: 289.4 g/mol
InChI Key: TUOLRCHZMQJVNQ-UHFFFAOYSA-N
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Description

tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate, followed by the addition of tert-butyl bromoacetate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include quinones, piperidine derivatives, and various substituted dihydropyridine compounds

Scientific Research Applications

tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cellular processes. Additionally, the hydroxyphenyl group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

Uniqueness

Its specific combination of functional groups makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H23NO3/c1-12-8-9-15(13-6-5-7-14(19)10-13)18(11-12)16(20)21-17(2,3)4/h5-7,9-10,12,19H,8,11H2,1-4H3

InChI Key

TUOLRCHZMQJVNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)O

Origin of Product

United States

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